molecular formula C8H9FN2 B13528107 1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine

1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine

Cat. No.: B13528107
M. Wt: 152.17 g/mol
InChI Key: KQKZOQGMASRJRR-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine is a cyclopropane derivative that has gained prominence in the fields of medicinal chemistry, drug discovery, and pharmaceuticals. This compound features a cyclopropane ring attached to a fluoropyridine moiety, making it a valuable scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of 3-fluoropyridine with a cyclopropanating agent under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Drug Discovery: The compound is used in the development of new drugs due to its unique structural features and biological activity.

    Pharmaceuticals: It is incorporated into pharmaceutical formulations for its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine: Another cyclopropane derivative with a fluoropyridine moiety.

    1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine: A similar compound with a cyclobutane ring instead of a cyclopropane ring.

    (1S)-1-(3-Fluoropyridin-4-yl)propan-1-amine: A related compound with a propanamine structure.

Uniqueness

1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine is unique due to its specific cyclopropane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications.

Properties

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

1-(3-fluoropyridin-4-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H9FN2/c9-7-5-11-4-1-6(7)8(10)2-3-8/h1,4-5H,2-3,10H2

InChI Key

KQKZOQGMASRJRR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=NC=C2)F)N

Origin of Product

United States

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